molecular formula C24H16BrN B1380616 2-(3-Bromophenyl)-9-phenylcarbazole CAS No. 1365118-41-7

2-(3-Bromophenyl)-9-phenylcarbazole

Cat. No.: B1380616
CAS No.: 1365118-41-7
M. Wt: 398.3 g/mol
InChI Key: XMWPKULWCGCHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-9-phenylcarbazole is an organic compound that belongs to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-9-phenylcarbazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-9-phenylcarbazole undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove the bromine atom or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Substitution: Formation of various substituted carbazoles.

    Oxidation: Formation of carbazole quinones.

    Reduction: Formation of dehalogenated carbazoles or reduced derivatives.

Scientific Research Applications

2-(3-Bromophenyl)-9-phenylcarbazole has several scientific research applications:

    Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Materials Science: Used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-9-phenylcarbazole depends on its application:

    Organic Electronics: Functions as a charge transport material, facilitating the movement of electrons or holes in electronic devices.

    Pharmaceuticals: Interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

    Materials Science: Contributes to the structural and functional properties of materials through its aromatic and heterocyclic nature.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylcarbazole: Lacks the bromine substituent, resulting in different reactivity and applications.

    3-Bromocarbazole:

    9-Phenylcarbazole: Similar structure but without the bromine atom, leading to different chemical behavior.

Uniqueness

2-(3-Bromophenyl)-9-phenylcarbazole is unique due to the presence of both bromine and phenyl groups, which enhance its reactivity and versatility in various applications. The combination of these substituents allows for fine-tuning of its electronic and structural properties, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-(3-bromophenyl)-9-phenylcarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN/c25-19-8-6-7-17(15-19)18-13-14-22-21-11-4-5-12-23(21)26(24(22)16-18)20-9-2-1-3-10-20/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWPKULWCGCHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC(=CC=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365118-41-7
Record name 2-(3-Bromophenyl)-9-phenyl-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.